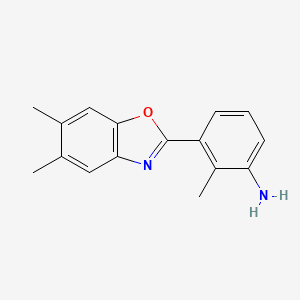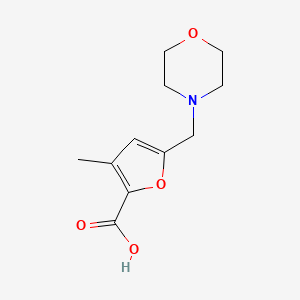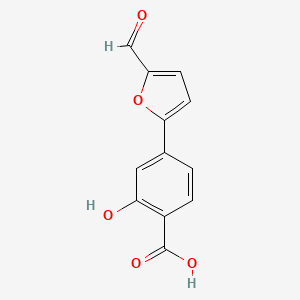
(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Properties
Benzimidazole derivatives are fascinating for their chemical variability and properties, which include their preparation, protonation/deprotonation behaviors, and complex formation. These compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This variability suggests potential interest in unknown analogues of benzimidazole compounds for future research (Boča, Jameson, & Linert, 2011).
DNA Interaction
Benzimidazole derivatives, particularly those similar to Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This characteristic makes them valuable in cell biology for chromosome and nuclear staining, flow cytometry, and as a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).
Therapeutic Potential
Benzimidazole derivatives possess a myriad of pharmacological properties, serving as a scaffold for developing therapeutic agents against microbial, viral, parasitic infections, hypertension, cancer, and more. Their core structure is pivotal in the synthesis of drugs with significant biological activity, indicating an active area of research for drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Anticancer Research
The synthesis strategies for benzimidazole derivatives as anticancer agents are under active investigation. These derivatives act through various mechanisms, including intercalation into DNA, as alkylating agents, topoisomerase inhibitors, and more. The design of benzimidazole-based compounds as anticancer agents is a promising research direction, providing a basis for the development of novel therapeutic strategies (Akhtar et al., 2019).
Agricultural and Veterinary Applications
Benzimidazole compounds are applied as fungicides and anthelmintic drugs in agriculture and veterinary medicine. Research into their mode of action, particularly as inhibitors of microtubule assembly, highlights their biological impact and supports their use in managing plant and animal health. This also underscores the potential for using benzimidazole derivatives in cancer chemotherapy (Davidse, 1986).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
作用機序
Target of Action
The primary targets of (2-Isopropyl-1h-benzimidazol-1-yl)acetic acid are currently unknown. The compound belongs to the benzimidazole class, which is known for its diverse biological activities
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or binding to receptors . The specific interactions of this compound need to be elucidated through further studies.
Biochemical Pathways
Benzimidazole compounds are known to affect various biochemical pathways, depending on their specific targets
Result of Action
Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects
生化学分析
Biochemical Properties
(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been tested on cell lines such as HepG2, DLD-1, and MDA-MB-231, where it demonstrated high cytotoxic activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its ability to induce cytotoxicity makes it a potential candidate for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a flexible planar ligand with multiple coordination sites, allowing it to interact with different biomolecules . The compound’s binding interactions with enzymes and proteins can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might not produce significant therapeutic benefits . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing its toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)12-13-9-5-3-4-6-10(9)14(12)7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROCWDFNBDMZGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360073 |
Source


|
| Record name | [2-(Propan-2-yl)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797812-91-0 |
Source


|
| Record name | [2-(Propan-2-yl)-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
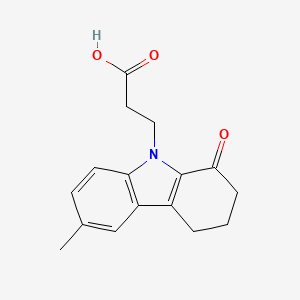

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)
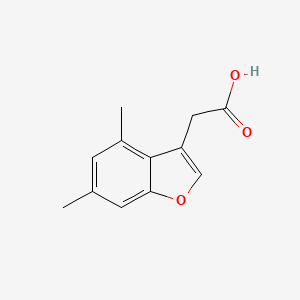

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)

